Diethyl phosphoramidate

Description

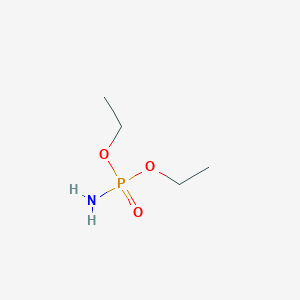

Structure

3D Structure

Properties

IUPAC Name |

[amino(ethoxy)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQILDHFZKTBOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147773 | |

| Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-21-9 | |

| Record name | Diethyl phosphoramidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl phosphoramidate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl Phosphoramidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PHOSPHORAMIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JA4HUR5BZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl phosphoramidate CAS number and properties

CAS Number: 1068-21-9

This technical guide provides a comprehensive overview of diethyl phosphoramidate (B1195095), a versatile organophosphorus compound with applications in organic synthesis and as a biological tool. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, and key applications.

Chemical and Physical Properties

Diethyl phosphoramidate is a white to light-yellow solid at room temperature.[1] It is characterized by the presence of a phosphoramidate functional group, where a phosphorus atom is bonded to two ethoxy groups, a doubly bonded oxygen, and an amino group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1068-21-9 | [1][2][3][4] |

| Molecular Formula | C₄H₁₂NO₃P | [1][2][3][4] |

| Linear Formula | H₂NP(O)(OC₂H₅)₂ | [3] |

| Molecular Weight | 153.12 g/mol | [1][2][3][4] |

| Appearance | White to light yellow to light orange solid/crystal | [1][5] |

| Melting Point | 51-53 °C | [1][2][3] |

| Boiling Point | 140 °C at 3 mmHg | [1][2][3] |

| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; limited solubility in water. | [5] |

| Flash Point | > 230 °F (> 110 °C) | [2] |

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard and Precautionary Statements for this compound

| Category | Code | Statement | Reference |

| Hazard Statements | H315 | Causes skin irritation | [1][6] |

| H319 | Causes serious eye irritation | [1][6] | |

| H335 | May cause respiratory irritation | [1][6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1][6] |

| P264 | Wash skin thoroughly after handling | [1][6] | |

| P271 | Use only outdoors or in a well-ventilated area | [1][6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1][6] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [1][6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1][6] |

Synthesis of this compound

A common method for the synthesis of phosphoramidates is the copper-catalyzed aerobic oxidative coupling of amines and H-phosphonates. The following is a general protocol that can be adapted for the synthesis of this compound.

Experimental Protocol: Copper-Catalyzed Synthesis

Materials:

-

Diethyl phosphite (B83602)

-

Ammonia (B1221849) (or an ammonia source like ammonium (B1175870) chloride)

-

Copper(I) iodide (CuI)

-

Acetonitrile (MeCN)

-

Chloroform (CHCl₃)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for elution

Procedure:

-

To a stirring suspension of CuI (0.20 mmol) in MeCN (2 mL), add diethyl phosphite (1.00 mmol) and the amine source (2.00 mmol).

-

Stir the mixture at 55 °C for 4-18 hours.

-

Cool the reaction to room temperature and dilute with CHCl₃ (50 mL).

-

Wash the organic layer with 2M HCl (30 mL) and then with saturated NaHCO₃ (30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Video: Anticholinesterase Agents: Poisoning and Treatment [jove.com]

- 4. benchchem.com [benchchem.com]

- 5. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of Diethyl phosphoramidate (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of Diethyl Phosphoramidate (B1195095)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Diethyl phosphoramidate (CAS 1068-21-9), a compound of interest in various chemical and pharmaceutical applications.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Molecular Structure

This compound has the chemical formula C₄H₁₂NO₃P and a molecular weight of 153.12 g/mol .[1][2]

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds. For organophosphorus compounds, ¹H, ¹³C, and ³¹P NMR are particularly informative.[3]

¹H NMR Data

The ¹H NMR spectrum of this compound shows characteristic signals for the ethoxy and amine protons.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ | ~1.25 | Triplet | ~7.1 |

| -CH₂- | ~3.95 | Quintet | ~7.1 |

| -NH₂ | ~3.5 (broad) | Singlet | - |

Note: The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) |

| -CH₃ | ~16.5 |

| -CH₂- | ~62.0 |

³¹P NMR Data

³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom and is a key characterization technique for organophosphorus compounds.[4]

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| P | ~9.5 | Singlet (with ¹H decoupling) |

Note: Chemical shifts are typically referenced to 85% H₃PO₄.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3200 | N-H stretch | Strong, broad |

| 2980-2850 | C-H stretch (alkane) | Medium-Strong |

| 1250-1200 | P=O stretch | Strong |

| 1050-1000 | P-O-C stretch | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.[5]

| m/z | Proposed Fragment |

| 153 | [M]⁺ (Molecular Ion) |

| 126 | [M - C₂H₃]⁺ |

| 98 | [M - C₂H₅O - H]⁺ |

| 80 | [M - C₂H₅O - C₂H₅]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.[2]

Experimental Protocols

NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]

-

¹H NMR Acquisition:

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

³¹P NMR Acquisition:

IR Spectroscopy

For a liquid sample, the following "neat" method is commonly used:[7]

-

Sample Preparation: Place a single drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[8][9]

-

Cell Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.[7][10]

-

Data Acquisition:

-

Place the assembled plates in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty salt plates.

-

Acquire the sample spectrum over the desired range (e.g., 4000-600 cm⁻¹).[8]

-

The instrument software will automatically ratio the sample spectrum against the background.

-

Mass Spectrometry

A general protocol for the analysis of a small molecule like this compound using Electrospray Ionization (ESI) is as follows:[11]

-

Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).[11]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[11]

-

Filter the final solution if any particulate matter is present.

-

-

Instrumentation: Use a mass spectrometer equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to include the expected molecular weight of the analyte.

-

For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C4H12NO3P | CID 70605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. ursinus.edu [ursinus.edu]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the Solubility and Stability of Diethyl Phosphoramidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of diethyl phosphoramidate (B1195095) (DEPA). The information is curated for researchers, scientists, and professionals in drug development who utilize or are investigating phosphoramidate-containing compounds. This document summarizes available data, presents detailed experimental protocols for characterization, and includes visualizations of relevant chemical and biological pathways.

Core Properties of Diethyl Phosphoramidate

This compound (CAS No. 1068-21-9) is an organophosphorus compound with the chemical formula C₄H₁₂NO₃P. It is recognized for its role as a synthetic intermediate and as a simulant for chemical warfare agents due to the reactivity of its phosphoramidate bond. It is also known to be an inhibitor of cholinesterase.[1][2]

| Property | Value | Source(s) |

| Molecular Weight | 153.12 g/mol | |

| Appearance | White to light yellow/orange powder or crystal | [3] |

| Melting Point | 51-53 °C | [1] |

| Boiling Point | 140 °C at 3 mmHg | [1] |

Solubility Profile

This compound exhibits solubility in various organic solvents but has limited solubility in aqueous solutions.[3]

Table 2.1: Qualitative Solubility of this compound

| Solvent | Solubility | Source(s) |

| Dichloromethane | Soluble | [3] |

| Diethyl Ether | Soluble | [3] |

| Water | Limited | [3] |

Table 2.2: Quantitative Solubility of this compound

| Solvent | Solubility (g/L) at a specific temperature |

| Water | Data not available |

| Ethanol | Data not available |

| Dimethyl Sulfoxide (DMSO) | Data not available |

Experimental Protocol for Determining Solubility

The following is a standard protocol for determining the solubility of a solid compound like this compound in various solvents.

Objective: To determine the solubility of this compound in water, ethanol, and DMSO at a specified temperature (e.g., 25 °C).

Materials:

-

This compound

-

Solvents: Deionized water, Anhydrous ethanol, DMSO

-

Analytical balance

-

Volumetric flasks

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of volumetric flasks, each containing a known volume of the respective solvent (water, ethanol, DMSO).

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the solutions to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.

-

Immediately filter the collected supernatant through a syringe filter (0.45 µm) into a clean vial to remove any undissolved solid.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solutions from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in g/L or mol/L.

-

Stability Profile

The stability of this compound is significantly influenced by pH and temperature. The primary degradation pathway is hydrolysis of the phosphoramidate bond.

pH-Dependent Stability (Hydrolysis)

Phosphoramidates are known to be susceptible to hydrolysis, particularly under acidic conditions, yielding the corresponding phosphate (B84403) and amine. In the case of this compound, hydrolysis results in the formation of diethyl phosphate and ammonia.[3] The rate of hydrolysis is generally pH-dependent, with increased rates at lower pH.[4]

Table 3.1: Quantitative Stability Data for this compound

| Condition | Parameter | Value | Source(s) |

| pH | Half-life (t½) at various pH values and a specific temperature | Data not available | |

| Temperature | Arrhenius parameters for thermal degradation | Data not available for hydrolysis; Activation energy for photocatalytic decomposition has been reported. | [5] |

Experimental Protocol for Determining pH-Dependent Stability

This protocol outlines a method for assessing the hydrolytic stability of this compound at different pH values.

Objective: To determine the hydrolysis rate and half-life of this compound in aqueous solutions at various pH values (e.g., 2, 5, 7.4, and 9) and a constant temperature.

Materials:

-

This compound

-

Buffer solutions of desired pH values (e.g., HCl for pH 2, acetate (B1210297) buffer for pH 5, phosphate buffer for pH 7.4, borate (B1201080) buffer for pH 9)

-

Temperature-controlled incubator or water bath

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol).

-

For each pH to be tested, add a small aliquot of the stock solution to a larger volume of the respective buffer solution to achieve the desired starting concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

-

-

Incubation:

-

Place the prepared solutions in a temperature-controlled incubator or water bath set at a specific temperature (e.g., 37 °C).

-

-

Time-Point Sampling:

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately quench the hydrolysis reaction if necessary, for example, by neutralizing the pH or by diluting the sample in the mobile phase and storing it at a low temperature.

-

-

Analysis by HPLC:

-

Analyze the samples from each time point using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

-

Quantify the remaining concentration of this compound at each time point by comparing the peak area to a calibration curve.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time for each pH.

-

If the reaction follows first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the rate constant (k).

-

Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k.

-

A pH-rate profile can be generated by plotting the logarithm of the observed rate constant (log k) against the pH.

-

Relevant Pathways and Mechanisms

Hydrolysis of this compound

The hydrolysis of the P-N bond in this compound is a critical aspect of its reactivity and is central to its degradation.

Mechanism of Acetylcholinesterase Inhibition

Organophosphorus compounds, including phosphoramidates, are known inhibitors of acetylcholinesterase (AChE), an enzyme crucial for nerve function. The inhibition occurs through the phosphorylation of a serine residue in the active site of the enzyme, leading to an inactive enzyme-inhibitor complex.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While qualitative data indicates its solubility in organic solvents and limited aqueous solubility, as well as its susceptibility to hydrolysis, there is a notable lack of quantitative data in the public domain. The provided experimental protocols offer standardized methods for researchers to determine these crucial parameters. The visualizations of the hydrolysis pathway and the mechanism of acetylcholinesterase inhibition provide a clear understanding of the chemical and biological behavior of this compound. For drug development professionals, understanding these properties is essential for the design and formulation of stable and effective phosphoramidate-based therapeutics.

References

Diethyl Phosphoramidate: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data and handling precautions for diethyl phosphoramidate (B1195095) (CAS No. 1068-21-9). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental protocols, and clear visual guidance for safe handling.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of diethyl phosphoramidate.

| Property | Value | Reference |

| Molecular Formula | C4H12NO3P | [1][2] |

| Molecular Weight | 153.12 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystals.[3] Can also appear as a colorless to pale yellow liquid with a faint odor.[3] | [3] |

| Melting Point | 51-53 °C | [4][5] |

| Boiling Point | 140 °C at 3 mmHg | [4][5] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; limited solubility in water.[3] | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1][2] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[7] |

Toxicological Data

Experimental Protocols for Hazard Assessment

The hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Oral Toxicity (OECD Guidelines 420, 423, 425)

These guidelines provide methods to assess the adverse effects of a substance after oral administration of a single dose or multiple doses within 24 hours. The primary goal is to determine the LD50 (the dose expected to cause death in 50% of test animals) and to classify the substance according to the Globally Harmonised System (GHS).[1][6][10][11][12]

-

Test Principle: A test substance is administered to animals (typically rats) by gavage at varying dose levels.[10] The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[6]

-

Methodologies:

-

Fixed Dose Procedure (OECD 420): Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). The dose for the main study is selected based on a preliminary sighting study to identify a dose that produces toxicity without mortality.[12]

-

Acute Toxic Class Method (OECD 423): This is a stepwise procedure using a small number of animals per step. The outcome of each step (mortality or no mortality) determines the next dose level.[11]

-

Up-and-Down Procedure (OECD 425): This method is also sequential, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal. This method is particularly useful for estimating the LD50 with a confidence interval.[1]

-

-

Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior.[6]

Skin Irritation (OECD Guideline 439 and 404)

These guidelines describe procedures to assess the potential of a substance to cause reversible inflammatory changes to the skin.

-

In Vitro Method (OECD 439): This is the preferred method for animal welfare reasons. It utilizes a reconstructed human epidermis (RhE) model that mimics the properties of human skin.[4][7]

-

Test Principle: The test substance is applied topically to the RhE tissue. After a specific exposure time, the cell viability is measured, typically using an MTT assay. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[7]

-

-

In Vivo Method (OECD 404): This method is used when in vitro data is not sufficient.

-

Test Principle: The substance is applied to the shaved skin of an animal (typically a rabbit) under a gauze patch for a set period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[5]

-

Eye Irritation (OECD Guideline 405)

This guideline is used to assess the potential of a substance to cause reversible or irreversible damage to the eye.

-

Test Principle: A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The other eye serves as a control. The eyes are then examined for a set period for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling).[8][13]

-

Procedure: To minimize animal distress, a sequential testing strategy is recommended, starting with a single animal. If severe damage is observed, no further testing is performed. The use of analgesics and anesthetics is also encouraged.[8][13] In vitro alternatives are increasingly being used to reduce animal testing.[14]

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[8]

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.[8][15]

Handling Procedures

-

Avoid contact with skin and eyes.[8]

-

Avoid formation of dust and aerosols.[8]

-

Do not eat, drink, or smoke when using this product.[8]

-

Wash hands thoroughly after handling.[8]

Storage

-

Store in a cool, dry, and well-ventilated place.[8]

-

Keep the container tightly closed.[8]

-

Store in a combustible solids storage area.[6]

Emergency Procedures

The following diagram outlines the logical workflow for responding to emergencies involving this compound.

Caption: Workflow for emergency procedures in case of exposure to this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: May produce hazardous decomposition products including carbon oxides, nitrogen oxides (NOx), and oxides of phosphorus.[8]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[8]

Disposal Considerations

Dispose of this material and its container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][15] Do not let the product enter drains.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C4H12NO3P | CID 70605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. siesascs.edu.in [siesascs.edu.in]

- 4. mbresearch.com [mbresearch.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 7. x-cellr8.com [x-cellr8.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. This compound | 1068-21-9 [chemicalbook.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 15. delltech.com [delltech.com]

An In-depth Technical Guide to the Synthesis of Diethyl Phosphoramidate from Diethyl Phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting diethyl phosphite (B83602) to diethyl phosphoramidate (B1195095). The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details established methodologies, including the Atherton-Todd reaction, copper-catalyzed aerobic oxidative coupling, and iodine-mediated synthesis, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Introduction

Diethyl phosphoramidate is a key intermediate in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and prodrugs. Its synthesis from the readily available and inexpensive diethyl phosphite is a fundamental transformation in organophosphorus chemistry. This guide explores three prominent methods for achieving this conversion, offering a comparative analysis to aid in the selection of the most suitable protocol for specific research and development needs.

Synthetic Methodologies

Three primary methods for the synthesis of this compound from diethyl phosphite are discussed in detail below: the Atherton-Todd reaction, copper-catalyzed aerobic oxidative coupling, and iodine-mediated synthesis. Each method offers distinct advantages regarding reaction conditions, substrate scope, and scalability.

Atherton-Todd Reaction

The Atherton-Todd reaction is a classical and widely used method for the synthesis of phosphoramidates. It involves the reaction of a dialkyl phosphite with an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride.[1] The reaction proceeds via the in situ formation of a reactive diethyl chlorophosphate intermediate.[2]

The Atherton-Todd reaction is known for its generally good to excellent yields with a variety of primary and secondary amines.[3]

| Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzylamine (B48309) | Triethylamine (B128534) | Carbon Tetrachloride | 12-24 | 75-85 | [3] |

| Morpholine (B109124) | Triethylamine | Carbon Tetrachloride | 12-24 | 80-90 | [3] |

| Aniline (B41778) | Triethylamine | Carbon Tetrachloride | 24 | 60-70 | [1] |

| Cyclohexylamine | Triethylamine | Carbon Tetrachloride | 12 | 85-92 | [3] |

Materials:

-

Diethyl phosphite

-

Benzylamine

-

Triethylamine

-

Carbon tetrachloride

-

Anhydrous diethyl ether

-

Hydrochloric acid (2 M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl phosphite (1.0 eq) and benzylamine (1.1 eq) dissolved in anhydrous diethyl ether.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

While stirring, add triethylamine (1.2 eq) to the mixture.

-

Subsequently, add a solution of carbon tetrachloride (1.2 eq) in anhydrous diethyl ether dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with 2 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure diethyl benzylphosphoramidate.

Copper-Catalyzed Aerobic Oxidative Coupling

Copper-catalyzed aerobic oxidative coupling represents a more environmentally benign approach to phosphoramidate synthesis, utilizing molecular oxygen from the air as the terminal oxidant.[4] This method avoids the use of halogenated solvents and reagents. Various copper sources, such as copper(I) iodide (CuI), can be employed as catalysts.[5]

This method provides good to excellent yields with a range of primary and secondary amines under relatively mild conditions.[3]

| Amine | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Benzylamine | CuI | Acetonitrile (B52724) | 55 | 4 | 92 | [5] |

| Morpholine | CuI | Acetonitrile | 55 | 18 | 85 | [5] |

| Aniline | CuI | Acetonitrile | 55 | 18 | 78 | [5] |

| Cyclohexylamine | CuI | Acetonitrile | 55 | 6 | 91 | [5] |

| 2-Methoxyethylamine | CuI | Acetonitrile | 55 | 4 | 95 | [5] |

Materials:

-

Diethyl phosphite

-

Morpholine

-

Copper(I) iodide (CuI)

-

Acetonitrile

-

Hydrochloric acid (2 M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Diethyl ether and Methanol (B129727) for chromatography

Procedure:

-

To a stirring suspension of CuI (0.20 mmol) in acetonitrile (2 mL), add diethyl phosphite (1.00 mmol) and morpholine (2.00 mmol).[5]

-

Stir the mixture at 55 °C for 18 hours.[5]

-

After cooling to room temperature, dilute the mixture with chloroform (50 mL).[5]

-

Wash the organic layer with 2 M HCl (30 mL) and saturated NaHCO3 (30 mL).[5]

-

Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent in vacuo.[5]

-

Purify the crude product by silica gel column chromatography (gradient: diethyl ether to 5-10% methanol in dichloromethane) to yield diethyl morpholinophosphoramidate.[5]

Iodine-Mediated Synthesis

Iodine-mediated synthesis provides another alternative for the formation of the P-N bond. This method can be performed under solvent-free conditions or in the presence of an oxidant like hydrogen peroxide.[3] The reaction conditions are generally mild, but yields can be variable depending on the substrates and specific protocol.[6]

The yields for iodine-mediated synthesis can range from moderate to excellent, with aromatic amines sometimes showing lower reactivity.[6]

| Amine | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Aniline | - | None | 25 | 2 | 88 | [6] |

| 4-Methoxyaniline | - | None | 25 | 2.5 | 85 | [6] |

| Benzylamine | H₂O₂ | Dichloromethane | 20 | 12 | 90 | [3] |

| Cyclohexylamine | H₂O₂ | Dichloromethane | 20 | 12 | 92 | [3] |

| Morpholine | H₂O₂ | Dichloromethane | 20 | 12 | 85 | [3] |

Materials:

-

Diethyl phosphite

-

Aniline

-

Iodine

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, mix diethyl phosphite (1.0 eq) and aniline (1.2 eq).

-

Add a catalytic amount of iodine (e.g., 10 mol%).

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, the crude product can be directly purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure diethyl phenylphosphoramidate.[6]

Mechanistic Pathways and Visualizations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for each synthetic route.

Atherton-Todd Reaction Mechanism

Caption: Proposed mechanism of the Atherton-Todd reaction.

Copper-Catalyzed Aerobic Oxidative Coupling Mechanism

Caption: Catalytic cycle for copper-catalyzed phosphoramidate synthesis.

Iodine-Mediated Synthesis Mechanism

Caption: Proposed mechanism for iodine-mediated phosphoramidate synthesis.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the synthesis and purification of this compound using the described methods.

Caption: General workflow for this compound synthesis.

Conclusion

This technical guide has detailed three robust methods for the synthesis of this compound from diethyl phosphite: the Atherton-Todd reaction, copper-catalyzed aerobic oxidative coupling, and iodine-mediated synthesis. The choice of method will depend on factors such as the desired scale, available reagents, and environmental considerations. The provided quantitative data, detailed experimental protocols, and mechanistic diagrams offer a solid foundation for researchers to successfully synthesize this important class of organophosphorus compounds.

References

- 1. Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

Key applications of Diethyl phosphoramidate in organic chemistry

An In-depth Technical Guide on the Core Applications of Diethyl Phosphoramidate (B1195095) in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphoramidate (DEPA), a key organophosphorus compound with the chemical formula H₂NP(O)(OC₂H₅)₂, is a versatile reagent and intermediate in modern organic synthesis.[1][2][3] Typically appearing as a white to light yellow crystalline solid, it serves as a crucial building block in the fields of medicinal and agricultural chemistry.[4][] Its significance lies in its ability to participate in a variety of chemical transformations, enabling the synthesis of complex molecules, including phosphoramidate derivatives, α-aminoalkyl phosphonates, and modified nucleosides.[1][4][6] This guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

Core Applications

Precursor for Phosphoramidate Synthesis

The primary application of this compound and its related precursors (like diethyl phosphite) is in the synthesis of substituted phosphoramidates. These compounds are of immense interest, particularly in drug development, as they form the core of the ProTide (prodrug technology) approach. This technology masks the charge of a nucleoside monophosphate, allowing it to penetrate cell membranes before being enzymatically cleaved to release the active drug.[7]

Several synthetic strategies are employed:

-

Copper-Catalysed Aerobic Oxidative Coupling: This method involves the cross-coupling of amines and H-phosphonates, such as diethyl phosphite (B83602), using a copper catalyst. It is an efficient way to form the P-N bond.[8]

-

Iodine-Mediated Synthesis: Iodine can be used as a catalyst for the dehydrogenative cross-coupling of diethyl H-phosphonate and amines to form phosphoramidates, sometimes in the presence of an oxidant like H₂O₂.[9][10]

-

Atherton-Todd Reaction: A foundational method involving the reaction of a dialkyl phosphite with an amine in the presence of carbon tetrachloride and a base.[9][11]

Logical Relationship: this compound as a Synthetic Hub

Caption: this compound as a central precursor in various synthetic pathways.

Reagent in Mannich-Type Reactions

This compound is effectively employed in three-component Mannich-type reactions, alongside an aldehyde and another component, to synthesize α-aminoalkyl phosphonates.[1][6][12] These products are valuable synthetic intermediates and have shown a range of biological activities. The reaction proceeds under solvent-free and catalyst-free conditions, making it an example of green chemistry.[6]

Nucleoside Chemistry and Prodrugs

In the field of drug development, phosphoramidate chemistry is critical for creating nucleoside phosphoramidate prodrugs, often called ProTides.[7] These compounds are designed to overcome the poor cellular permeability of charged nucleoside monophosphates, which are often the active forms of antiviral and anticancer drugs.[7] this compound derivatives are used to mask the phosphate (B84403) group, creating a lipophilic molecule that can diffuse across the cell membrane.[7][13]

Signaling Pathway: Intracellular Activation of a ProTide

Caption: General metabolic pathway for the intracellular activation of ProTide prodrugs.[7]

Peptide Synthesis

Phosphorus-containing analogs of peptides are important tools for studying proteolytic enzymes.[14][15] this compound derivatives are used in the synthesis of pseudopeptides containing phosphonamidate linkages, which can act as stable mimics of the transition state of peptide bond hydrolysis.[14][16] These syntheses often involve coupling a protected α-amino acid with an α-aminoalkyl phosphorus derivative.[15]

Quantitative Data

The following tables summarize quantitative data from representative synthetic applications.

Table 1: Copper-Catalysed Synthesis of Diethyl Phosphoramidates [8]

| Amine Substrate | Reaction Time (h) | Yield (%) |

| Benzylamine | 4 | 67 |

| Aniline | 18 | 55 |

| Morpholine | 4 | 82 |

| 2-Methoxyethylamine | 18 | 71 |

Conditions: Diethyl phosphite (1.0 mmol), Amine (2.0 mmol), CuI (0.20 mmol) in MeCN at 55 °C.[8]

Table 2: Iodine-Mediated Synthesis of Phosphoramidates [9]

| Amine Substrate | Conditions | Yield (%) |

| Aniline | I₂ (cat.), H₂O₂, 20 °C | 96 |

| 4-Fluoroaniline | I₂ (cat.), H₂O₂, 20 °C | 93 |

| 4-Nitroaniline | I₂ (cat.), H₂O₂, 20 °C | 85 |

| Sulfoximine | I₂ (cat.), H₂O₂, 20 °C | 31 |

Conditions: Diethyl H-phosphonate coupled with various amines or sulfoximines.[9]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalysed Phosphoramidate Synthesis[8]

-

Setup: To a stirring suspension of copper(I) iodide (CuI, 38 mg, 0.20 mmol) in acetonitrile (B52724) (MeCN, 2 mL), add the H-phosphonate (e.g., diethyl phosphite, 1.00 mmol) and the desired amine (2.00 mmol).

-

Reaction: Stir the mixture at 55 °C for the time specified (see Table 1, typically 4-18 hours).

-

Workup: After cooling to room temperature, dilute the mixture with chloroform (B151607) (CHCl₃, 50 mL).

-

Extraction: Wash the organic layer sequentially with 2M hydrochloric acid (HCl, 30 mL) and saturated sodium bicarbonate (NaHCO₃, 30 mL).

-

Isolation: Dry the organic phase over sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography, eluting with a gradient of diethyl ether to 5-10% methanol (B129727) in dichloromethane.

Experimental Workflow: Copper-Catalyzed Amination

Caption: Step-by-step workflow for the Cu-catalyzed synthesis of phosphoramidates.[8]

Protocol 2: Phosphorylation using Diethyl Chlorophosphate[17]

Note: Diethyl chlorophosphate is a highly reactive derivative often used for phosphorylation and can be conceptually linked to DEPA chemistry.

-

Setup: In a dry reaction vessel under an inert atmosphere, dissolve the alcohol or amine substrate (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents) in a dry, aprotic solvent (e.g., dichloromethane).

-

Reaction: Cool the solution to 0 °C. Add diethyl chlorophosphate (1 equivalent) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 24 hours or until completion is confirmed by TLC or NMR.

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Isolation: Evaporate the solvent from the filtrate under vacuum.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final phosphorylated product.

Conclusion

This compound is a cornerstone reagent in organophosphorus chemistry with broad applicability. Its role extends from a fundamental building block in multi-component reactions to a critical component in the synthesis of sophisticated prodrugs that are vital to modern medicine. The synthetic routes, including copper-catalyzed couplings and Mannich-type reactions, offer versatile and efficient means to access a wide array of valuable phosphoramidate-containing molecules. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to leverage the full potential of this important chemical entity.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C4H12NO3P | CID 70605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 1068-21-9 [sigmaaldrich.com]

- 4. CAS 1068-21-9: this compound | CymitQuimica [cymitquimica.com]

- 6. 二乙基焦磷酰胺 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. scientificlabs.ie [scientificlabs.ie]

- 13. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 14. Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs | Springer Nature Experiments [experiments.springernature.com]

- 15. Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl Phosphoramidate: A Technical Guide to its Role as a Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Cholinesterase inhibitors are a class of compounds that block the activity of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the nervous system. By inhibiting these enzymes, these compounds lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for their use as insecticides and, tragically, as chemical warfare agents. Diethyl phosphoramidate (B1195095) serves as a simulant for such agents in research contexts.[2]

Mechanism of Cholinesterase Inhibition

Organophosphates, including diethyl phosphoramidate, act as irreversible inhibitors of cholinesterases. The inhibition process involves the phosphorylation of a serine residue within the active site of the enzyme. This covalent modification renders the enzyme inactive, preventing it from hydrolyzing acetylcholine.

The general mechanism can be visualized as follows:

References

Diethyl Phosphoramidate: A Technical Guide to Synthesis and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphoramidate (B1195095) is a versatile organophosphorus compound with significant applications in organic synthesis and medicinal chemistry. As an inhibitor of cholinesterase, it has found use in insecticidal and herbicidal preparations. More recently, its derivatives have become crucial building blocks in the development of pronucleotides, a class of prodrugs designed to deliver nucleoside monophosphates into cells for antiviral and anticancer therapies. This guide provides a comprehensive overview of the synthesis and key reactions of diethyl phosphoramidate, complete with experimental protocols, quantitative data, and visual diagrams to aid in research and development.

Physicochemical Properties

This compound is a white to light yellow crystalline solid or powder. It is soluble in organic solvents like dichloromethane (B109758) and ether, but has limited solubility in water. The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1068-21-9 | |

| Molecular Formula | C₄H₁₂NO₃P | |

| Molecular Weight | 153.12 g/mol | |

| Melting Point | 51-53 °C | |

| Boiling Point | 140 °C at 3 mmHg | |

| Density | 1.133 g/cm³ |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most common methods starting from diethyl phosphite (B83602) or phosphorus oxychloride.

Synthesis from Diethyl Phosphite (Atherton-Todd Reaction)

The Atherton-Todd reaction is a classical method for the formation of phosphoramidates from dialkyl phosphites. The reaction proceeds by the in-situ generation of a diethyl phosphorochloridate intermediate, which then reacts with an amine.

Caption: Atherton-Todd synthesis of this compound.

Experimental Protocol:

-

Materials: Diethyl phosphite, carbon tetrachloride, triethylamine (B128534), ammonia (gas or aqueous solution), anhydrous diethyl ether, silica (B1680970) gel.

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diethyl phosphite (1.0 eq) and anhydrous diethyl ether.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add carbon tetrachloride (1.1 eq) and triethylamine (1.2 eq) to the stirred solution.

-

After the addition is complete, slowly bubble ammonia gas through the reaction mixture or add a concentrated aqueous solution of ammonia (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield this compound.

-

Synthesis from Phosphorus Oxychloride

A common and direct method for synthesizing dialkyl phosphoramidates involves the use of phosphorus oxychloride. The reaction proceeds in two steps: formation of the diethyl phosphorochloridate intermediate, followed by reaction with ammonia.

Caption: Synthesis from phosphorus oxychloride.

Experimental Protocol:

-

Materials: Phosphorus oxychloride (POCl₃), anhydrous ethanol, anhydrous pyridine, anhydrous diethyl ether, ammonia (gas or solution).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve phosphorus oxychloride (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of anhydrous ethanol (2.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Filter the mixture to remove the pyridinium (B92312) hydrochloride precipitate. The filtrate contains the crude diethyl phosphorochloridate.

-

Cool the filtrate back to 0 °C and slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent dropwise.

-

Stir the reaction at room temperature for 2-4 hours.

-

Filter the reaction mixture to remove the ammonium (B1175870) chloride precipitate.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify by column chromatography on silica gel.

-

Key Reactions of this compound

This compound is a valuable reagent in various organic transformations.

Mannich-Type Reaction for α-Aminoalkyl Phosphonate Synthesis

This compound can be employed in a three-component Mannich-type reaction with an aldehyde and a chlorophosphite to synthesize N-phosphoramino α-aminophosphonates.

Caption: Mannich-type reaction for α-aminoalkyl phosphonates.

Role in ProTide (Prodrug) Technology

A significant application of phosphoramidate chemistry is in the ProTide (prodrugs of nucleotides) approach. In this strategy, a phosphoramidate moiety is used to mask the negative charges of a nucleotide monophosphate, facilitating its entry into cells. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active nucleotide. This compound derivatives are key intermediates in the synthesis of these pronucleotides.

Quantitative Data

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Spectra available on PubChem | |

| ¹³C NMR | Spectra available on PubChem | |

| IR | Spectra available on PubChem and NIST WebBook | |

| Mass Spec | Data available on NIST WebBook |

Note: Specific peak assignments and coupling constants should be referenced from the original spectral data.

Conclusion

This compound is a cornerstone reagent in organophosphorus chemistry with growing importance in medicinal chemistry and drug development. The synthetic methods and reactions outlined in this guide provide a solid foundation for researchers and scientists working with this versatile compound. The detailed protocols and compiled data aim to facilitate its synthesis and application in the laboratory, ultimately contributing to advancements in various scientific fields.

Diethyl Phosphoramidate: A Versatile Precursor for Novel Agrochemicals

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Diethyl phosphoramidate (B1195095), a key organophosphorus intermediate, has emerged as a valuable precursor in the synthesis of a diverse range of agrochemicals. Its inherent reactivity and the ability to introduce a phosphoramidate moiety into various molecular scaffolds have led to the development of novel fungicides and insecticides. This technical guide provides a comprehensive overview of the synthesis of agrochemicals derived from diethyl phosphoramidate, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical pathways.

Core Precursor: this compound

This compound [(C₂H₅O)₂P(O)NH₂] is a bifunctional molecule containing both ester and amide groups attached to a central phosphorus atom. This structure allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of more complex molecules with desired biological activities.

| Property | Value |

| CAS Number | 1068-21-9[1] |

| Molecular Formula | C₄H₁₂NO₃P[1] |

| Molecular Weight | 153.12 g/mol [1] |

| Appearance | Colorless to pale yellow liquid or solid[1] |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; limited solubility in water[1] |

Synthetic Pathways to Agrochemicals

The primary route for synthesizing potent agrochemicals from this compound involves its reaction with various electrophiles, leading to the formation of a wide array of derivatives. A particularly fruitful pathway is the condensation reaction with aldehydes, followed by the introduction of fungitoxic or insecticidal moieties.

General Workflow for the Synthesis of Novel Fungicides

A key strategy involves a two-step process starting with the condensation of this compound with an aldehyde, such as chloral, to form a reactive intermediate. This intermediate is then further functionalized to yield the final active compound.

References

Methodological & Application

Application Notes & Protocols: Synthesis of α-Aminoalkylphosphonates using Diethyl Phosphoramidate

Audience: Researchers, scientists, and drug development professionals.

Introduction

α-Aminoalkylphosphonates are synthetic analogues of α-amino acids, where a planar carboxylic acid group is replaced by a tetrahedral phosphonate (B1237965) moiety.[1] This structural alteration makes them crucial in medicinal chemistry as they act as effective enzyme inhibitors and have a wide range of biological activities, including anticancer, antiviral, antibacterial, and herbicidal properties.[1][2][3][4] Their role as bioisosteres of amino acids allows them to mimic the transition state of peptide bond hydrolysis, making them potent inhibitors of various proteases.[1][5]

The most common method for synthesizing α-aminoalkylphosphonates is the Kabachnik-Fields reaction, a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602).[1][6] A variation of this reaction utilizes diethyl phosphoramidate (B1195095), which conveniently combines the amine and phosphite source into a single reagent.[7][8] This simplifies the process to a two-component reaction with a carbonyl compound, offering a more streamlined pathway to the target molecules. This document provides detailed protocols and data for the synthesis of α-aminoalkylphosphonates using diethyl phosphoramidate.

Reaction Pathway

The synthesis of α-aminoalkylphosphonates using this compound proceeds through a mechanism analogous to the "imine pathway" of the Kabachnik-Fields reaction.[1] The reaction involves the initial condensation of the aldehyde or ketone with this compound to form a reactive N-phosphorylated imine intermediate. This is followed by a nucleophilic attack, likely an intramolecular rearrangement, where the phosphorus atom adds to the electrophilic carbon of the imine, yielding the final α-aminoalkylphosphonate product.

Caption: Proposed reaction pathway for the synthesis of α-aminoalkylphosphonates.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of α-aminoalkylphosphonates using this compound. They can be adapted for various carbonyl substrates and reaction conditions, including conventional heating and microwave assistance.

Protocol 1: General Catalyzed Synthesis

This protocol describes a standard method using a catalyst under conventional heating.

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

This compound (1.0 mmol)

-

Solvent (e.g., Acetonitrile, Dichloromethane, CCl₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask, add the carbonyl compound (1.0 mmol), this compound (1.0 mmol), and the catalyst (10 mol%).[1]

-

Add the solvent and stir the mixture at the appropriate temperature (e.g., 20°C to reflux).[7]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure α-aminoalkylphosphonate.[1]

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

This protocol offers a green and efficient alternative that often leads to shorter reaction times and high yields.[6]

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

This compound (1.0 mmol)

-

Microwave-safe reaction vial

Procedure:

-

In a microwave vial, combine the carbonyl compound (1.0 mmol) and this compound (1.0 mmol).[1]

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a specified power and temperature until the reaction is complete (as monitored by TLC).

-

After cooling, dissolve the crude product in a suitable solvent like ethyl acetate.

-

Proceed with the work-up and purification steps as described in Protocol 1 (steps 5-7).

Caption: General experimental workflow for α-aminoalkylphosphonate synthesis.

Data Presentation

The following table summarizes representative yields for the synthesis of α-aminoalkylphosphonates. While specific data for the this compound reaction is limited, results from the closely related three-component Kabachnik-Fields reaction are included for comparison to demonstrate the general efficiency of this type of transformation.

| Entry | Carbonyl Compound | Amine Source | Phosphite Source | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio | Citation |

| 1 | Acetophenone | This compound | (included) | CCl₄, 20°C | 62 | 67:33 | [7] |

| 2 | Benzaldehyde | Aniline | Diethyl phosphite | TaCl₅-SiO₂ | Good (not specified) | - | [7] |

| 3 | 4-Cl-Benzaldehyde | Aniline | Diethyl phosphite | FeCl₃, THF | 84 | - | [9] |

| 4 | Benzaldehyde | Aniline | Diethyl phosphite | Amberlyst-15, MW | 92 | - | [9] |

| 5 | Benzaldehyde | Aniline | Dimethyl phosphite | Orange Peel Powder, Reflux | 92 | - | [2] |

| 6 | 4-NO₂-Benzaldehyde | Aniline | Dimethyl phosphite | Orange Peel Powder, Reflux | 95 | - | [2] |

Note: The table illustrates that high yields are achievable for this class of reactions under various conditions, including the use of green catalysts and microwave irradiation.[2][9]

Applications in Drug Development

α-Aminoalkylphosphonates are of significant interest to the pharmaceutical industry due to their diverse biological activities.[10] Their structural similarity to α-amino acids allows them to function as potent inhibitors for a variety of enzymes by mimicking tetrahedral transition states.[1][5]

Key therapeutic areas include:

-

Anticancer Agents: Many α-aminophosphonate derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[3][11] They can induce apoptosis and arrest the cell cycle.[3]

-

Antiviral Agents: These compounds are investigated as inhibitors of viral enzymes, such as HIV protease.[4]

-

Antibacterial/Antifungal Agents: The unique structure of α-aminophosphonates has led to the development of novel antibiotics and antifungals.[2][3]

-

Enzyme Inhibitors: They are widely used as tools in drug design to target enzymes like proteases, kinases, and synthases.[3][5] For example, nitrogen-containing bisphosphonates are well-known inhibitors of farnesyl pyrophosphate synthase, used in treating bone-resorption disorders.[5]

The synthetic methods described herein provide a reliable and efficient pathway for generating libraries of these valuable compounds for screening and development in various therapeutic programs.

References

- 1. benchchem.com [benchchem.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel α-aminophosphonate derivates synthesis, theoretical calculation, Molecular docking, and in silico prediction of potential inhibition of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 6. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rgmcet.edu.in [rgmcet.edu.in]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. dovepress.com [dovepress.com]

- 11. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Diethyl Phosphoramidate as a Phosphorylating Agent for Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoramidates, organophosphorus compounds featuring a phosphorus-nitrogen (P-N) bond, are of significant interest in medicinal chemistry and drug development.[1] They serve as key structural motifs in various bioactive molecules, including antimicrobial, antiviral, and anticancer agents.[2] The "ProTide" approach, for instance, utilizes phosphoramidates as prodrugs to enhance the intracellular delivery and efficacy of parent drugs.[2]

While the topic specifies "diethyl phosphoramidate (B1195095) as a phosphorylating agent," it is crucial to clarify that diethyl phosphoramidate is typically the product of the phosphorylation of an amine. The reaction involves forming a P-N bond between an amine and a suitable phosphorus-containing reagent. This document provides detailed protocols for the synthesis of phosphoramidates from amines using common and effective phosphorylation methods.

Key Synthetic Methodologies

Two prominent methods for the synthesis of phosphoramidates from amines are the Atherton-Todd reaction and iodine-mediated oxidative coupling of H-phosphonates. These methods offer versatility and are widely applicable to a range of amine substrates.

Atherton-Todd Reaction

The Atherton-Todd reaction is a classic method for forming phosphoramidates by reacting a dialkyl phosphite (B83602) with an amine in the presence of carbon tetrachloride and a base.[3]

General Reaction Scheme:

Caption: General scheme of the Atherton-Todd reaction.

Experimental Protocol: Synthesis of a Dialkyl Phosphoramidate [1]

Materials:

-

Dialkyl phosphite (e.g., diethyl phosphite) (1.0 eq)

-

Amine (e.g., pentylamine) (1.1 eq)

-

Carbon tetrachloride (CCl₄) (1.2 eq)

-

Triethylamine (B128534) (Et₃N) or another suitable base (1.2 eq)

-

Anhydrous diethyl ether or other suitable solvent

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dialkyl phosphite (1.0 eq) and the amine (1.1 eq) dissolved in anhydrous diethyl ether.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

While stirring, add triethylamine (1.2 eq) to the mixture.

-

Subsequently, add a solution of carbon tetrachloride (1.2 eq) in anhydrous diethyl ether dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC.

-

Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

-

Collect the fractions containing the desired product and concentrate them to yield the pure dialkyl phosphoramidate.

Iodine-Mediated Oxidative Coupling

This method provides an efficient, metal-free approach for the phosphorylation of amines and alcohols. It utilizes molecular iodine as a catalyst and an oxidant like hydrogen peroxide (H₂O₂) to facilitate the coupling of H-phosphonates with amines.[4]

Experimental Workflow:

Caption: Workflow for iodine-mediated phosphoramidate synthesis.

Experimental Protocol: Synthesis of Diethyl Benzylphosphoramidate [5]

Materials:

-

Benzylamine (B48309) (218 μL, 2.00 mmol)

-

Diethyl phosphite (129 μL, 1.00 mmol)

-

Copper(I) iodide (CuI) (38 mg, 0.20 mmol) - Note: While the general method is iodine-mediated, this specific protocol from the source utilizes a copper catalyst.

-

Acetonitrile (MeCN) (2 mL)

-

Chloroform (CHCl₃)

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent (e.g., gradient of diethyl ether to 5-10% methanol (B129727) in dichloromethane)

Procedure:

-

To a stirring suspension of CuI (38 mg, 0.20 mmol) in MeCN (2 mL), add diethyl phosphite (129 μL, 1.00 mmol) and benzylamine (218 μL, 2.00 mmol).

-

Stir the mixture at 55 °C for 4-18 hours (monitor reaction progress).

-

After cooling to room temperature, dilute the mixture with CHCl₃ (50 mL).

-

Wash the organic layer with 2M HCl (30 mL) and then with saturated NaHCO₃ (30 mL).

-

Dry the organic layer over Na₂SO₄.

-

Remove the volatiles in vacuo to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system to isolate the pure diethyl benzylphosphoramidate.

Quantitative Data

The following table summarizes the yields of various phosphoramidates synthesized using different methods.

| Amine Substrate | Phosphorylating Agent | Method | Yield (%) | Reference |

| Aniline | Diethyl H-phosphonate | Phase-transfer catalysis | 35-93% | [2] |

| Benzylamine | Diethyl H-phosphonate | Phase-transfer catalysis | 35-93% | [2] |

| Cyclohexylamine | Diethyl H-phosphonate | Phase-transfer catalysis | 35-93% | [2] |

| Diethylamine | Diethyl H-phosphonate | Phase-transfer catalysis | 35-93% | [2] |

| Benzylamine | Diethyl phosphite | Copper-catalyzed coupling | 67% | [5] |

| Morpholine | Diethyl phosphite | Copper-catalyzed coupling | - | [5] |

| Indoline | Diethyl H-phosphite | Iodine-mediated | 98% | [4] |

| 1,2,3,4-Tetrahydroisoquinoline | Diethyl H-phosphite | Iodine-mediated | 96% | [4] |

| Tryptamine | Diethyl H-phosphite | Iodine-mediated | 70% | [4] |

| Furfurylamine | Diethyl H-phosphite | Iodine-mediated | 92% | [4] |

| Dibenzylamine | Diethyl H-phosphite | Iodine-mediated | 78-95% | [4] |

Signaling Pathway Context: ProTide Prodrug Activation

Phosphoramidates are central to the ProTide technology, where they mask a nucleoside monophosphate. Intracellular enzymes cleave the phosphoramidate to release the active drug.

Caption: Simplified activation pathway of a ProTide prodrug.[6]

Conclusion